2,3-Dibromo-1-cyclohexene
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Overview
Description
2,3-Dibromo-1-cyclohexene is an organic compound with the molecular formula C6H8Br2 It is a derivative of cyclohexene where two bromine atoms are attached at the first and sixth positions of the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dibromo-1-cyclohexene can be synthesized through the bromination of cyclohexene. The reaction typically involves the addition of bromine (Br2) to cyclohexene in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule is polarized by the π-bond of the cyclohexene, leading to the formation of a bromonium ion intermediate. This intermediate is then attacked by a bromide ion, resulting in the formation of 1,6-dibromocyclohexene.
Industrial Production Methods: In an industrial setting, the production of cyclohexene, 1,6-dibromo may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: The compound can also undergo elimination reactions to form cyclohexadiene derivatives.
Oxidation and Reduction Reactions: this compound can be oxidized to form cyclohexene epoxides or reduced to form cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution: Cyclohexene derivatives with various functional groups replacing the bromine atoms.
Elimination: Cyclohexadiene derivatives.
Oxidation: Cyclohexene epoxides.
Reduction: Cyclohexane derivatives.
Scientific Research Applications
2,3-Dibromo-1-cyclohexene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexene, 1,6-dibromo involves its reactivity towards nucleophiles and electrophiles. The bromine atoms attached to the cyclohexene ring make the compound susceptible to nucleophilic attack, leading to substitution or elimination reactions. The compound can also participate in electrophilic addition reactions due to the presence of the double bond in the cyclohexene ring.
Comparison with Similar Compounds
2,3-Dibromo-1-cyclohexene can be compared with other dibromocyclohexene derivatives such as:
1,2-Dibromocyclohexene: Similar in structure but with bromine atoms at the first and second positions.
1,4-Dibromocyclohexene: Bromine atoms at the first and fourth positions.
1,5-Dibromocyclohexene: Bromine atoms at the first and fifth positions.
Uniqueness: this compound is unique due to the positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. The specific placement of the bromine atoms at the first and sixth positions allows for distinct chemical behavior compared to other dibromocyclohexene derivatives.
Properties
IUPAC Name |
1,6-dibromocyclohexene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2/c7-5-3-1-2-4-6(5)8/h3,6H,1-2,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMHXBPKIHKYIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C(C1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335843 |
Source
|
Record name | Cyclohexene, 1,6-dibromo | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40335843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17202-32-3 |
Source
|
Record name | Cyclohexene, 1,6-dibromo | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40335843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-dibromocyclohex-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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